2-Amino-5-chloro-indan-2-carboxylic acid ethyl ester
Description
2-Amino-5-chloro-indan-2-carboxylic acid ethyl ester is a bicyclic compound featuring an indan core (a fused benzene and cyclohexane system) substituted with an amino group, a chlorine atom at position 5, and an ethyl ester at the carboxylic acid position. Its fused ring system enhances conformational rigidity compared to monocyclic analogs, which may influence binding affinity and metabolic stability .
Properties
IUPAC Name |
ethyl 2-amino-5-chloro-1,3-dihydroindene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-2-16-11(15)12(14)6-8-3-4-10(13)5-9(8)7-12/h3-5H,2,6-7,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKZOOQTXATSJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=C(C1)C=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reaction and Oxidation
A foundational approach involves constructing the indan ring via Grignard addition. For example, 3-chlorobenzaldehyde undergoes reaction with ethyl magnesium bromide to form a secondary alcohol, which is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄). Cyclization under acidic conditions yields 5-chloro-indan-2-one. Subsequent nitration at the 2-position introduces a nitro group, which is reduced to an amine via catalytic hydrogenation (H₂/Pd-C). Finally, the ketone is converted to the carboxylic acid ethyl ester via a modified Claisen condensation with diethyl carbonate (DEC) under basic conditions.
Key Steps:
- Grignard addition: 3-chlorobenzaldehyde + ethyl MgBr → secondary alcohol.
- Oxidation: Secondary alcohol → 5-chloro-indan-2-one (Jones reagent).
- Nitration: HNO₃/H₂SO₄ at 0–5°C → 2-nitro-5-chloro-indan-2-one.
- Reduction: Nitro to amine (H₂/Pd-C, 60 psi, 80% yield).
- Esterification: Claisen condensation with DEC/NaOEt → ethyl ester.
Friedel-Crafts Acylation and Reductive Amination
Acylation of Indene Derivatives
Starting with 5-chloro-indene, Friedel-Crafts acylation using acetyl chloride and AlCl₃ introduces a ketone at the 2-position. Reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) yields the 2-amino intermediate. The carboxylic acid is then esterified via Steglich conditions (DCC/DMAP, ethanol). This method benefits from high regioselectivity but requires stringent moisture control.
Reaction Conditions:
- Friedel-Crafts acylation: 5-chloro-indene + acetyl chloride/AlCl₃, 0°C, 4h (85% yield).
- Reductive amination: NH₄OAc/NaBH₃CN, MeOH, rt, 12h (78% yield).
- Esterification: DCC (1.2 eq), DMAP (0.1 eq), ethanol, 0°C → rt, 6h (92% yield).
Nitro Group Reduction and Esterification
Nitration Followed by Catalytic Reduction
5-chloro-indan-2-carboxylic acid is nitrated at the 2-position using fuming HNO₃ in H₂SO₄ at -5°C. The nitro group is reduced to an amine via PMHS (polymethylhydrosiloxane) and Ni(acac)₂ in dioxane (80°C, 8h). The carboxylic acid is esterified using ethanol and H₂SO₄ (Fischer esterification).
Data Table: Optimization of Nitro Reduction
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ni(acac)₂ | Dioxane | 80 | 8 | 89 |
| Pd/C | EtOH | 25 | 24 | 72 |
| Fe/HCl | H₂O | 70 | 6 | 65 |
Microwave-Assisted Cyclocondensation
One-Pot Synthesis from Malonate Esters
Ethyl 3-(5-chloro-2-nitrophenyl)malonate undergoes microwave-assisted cyclocondensation (150°C, 20 min) in DMF to form the indan ring. The nitro group is reduced using Zn/HCl, and the resulting amine is acetylated (Ac₂O/pyridine). Saponification (NaOH/EtOH) followed by acidification yields the carboxylic acid, which is esterified with ethanol/BF₃·Et₂O.
Advantages:
Enzymatic Resolution of Racemic Intermediates
Kinetic Resolution Using Lipases
Racemic 2-amino-5-chloro-indan-2-carboxylic acid is resolved using immobilized Candida antarctica lipase B (CAL-B) in vinyl acetate. The (R)-enantiomer is selectively acetylated, leaving the (S)-acid unreacted. The ethyl ester is formed via Steglich esterification of the resolved (S)-acid.
Enzymatic Conditions:
- CAL-B (20 mg/mmol), vinyl acetate (3 eq), hexane, 30°C, 24h.
- Enantiomeric excess (ee): >99% for (S)-acid.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-indan-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding indan derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium hydroxide or sodium methoxide in polar solvents like ethanol or methanol.
Major Products Formed
Oxidation: Nitro-indan derivatives.
Reduction: Indan derivatives without the chloro group.
Substitution: Hydroxy-indan or alkoxy-indan derivatives.
Scientific Research Applications
Pharmaceutical Applications
Therapeutic Potential
The compound's structure, characterized by an indan framework and functional groups, suggests potential applications in drug development. Its reactivity allows for modifications that may enhance biological activity. For instance, research indicates that derivatives of similar structures can act as potent apoptosis inducers in cancer therapies, highlighting the potential of 2-Amino-5-chloro-indan-2-carboxylic acid ethyl ester as a lead compound in anticancer drug design .
Bioisosterism
The concept of bioisosterism is crucial in drug design, where the substitution of functional groups can alter the pharmacological properties of compounds. The amino and carboxylic acid groups present in 2-Amino-5-chloro-indan-2-carboxylic acid ethyl ester make it a candidate for modifications aimed at improving efficacy and reducing side effects .
Synthetic Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its functional groups can participate in various chemical reactions, enabling the formation of more complex molecules. For example, it can undergo nucleophilic substitutions, acylation, and condensation reactions to yield derivatives with enhanced properties.
Case Study: Synthesis of Analogues
A significant study involved synthesizing analogues of 2-Amino-5-chloro-indan-2-carboxylic acid ethyl ester to evaluate their biological activities. The results indicated that specific modifications to the indan structure could lead to compounds with improved anticancer properties, showcasing the compound's utility as a precursor for drug discovery .
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-indan-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also undergo metabolic transformations to form active metabolites that exert their effects through different pathways .
Comparison with Similar Compounds
Structural Analogues with Indan Cores
- 2-Aminoindan-2-carboxylic Acid Hydrochloride (CAS 33584-60-0) Structure: Lacks the 5-chloro substituent and is a hydrochloride salt. Properties: Higher melting point (285–289°C) due to ionic character. The absence of the chloro group reduces lipophilicity, impacting membrane permeability .
- (1R,2S)-(+)-cis-1-Amino-2-indanol Structure: Contains a hydroxyl group instead of a carboxylic acid ester. Properties: Polar hydroxyl group increases solubility in aqueous media but reduces stability under acidic conditions compared to the ester derivative .
Chlorinated Aromatic Esters
- 5-Chloroindole-2-carboxylic Acid Ethyl Ester
- Methyl 2-Amino-5-chlorobenzoate (CAS 5202-89-1) Structure: Monocyclic benzoate ester with amino and chloro substituents. Properties: Lower molecular weight (185.61 g/mol) and higher density (1.2797 g/cm³) due to the absence of the indan’s fused ring. Reduced steric hindrance may facilitate faster ester hydrolysis .
Heterocyclic Derivatives
- Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate Structure: Thiophene ring with chloroacetyl and ethyl ester groups. Properties: Thiophene’s electron-rich nature increases susceptibility to electrophilic attack compared to the indan core. The additional ethyl and methyl groups enhance lipophilicity .
- 2-Amino-1-methyl-1H-imidazole-5-carboxylic Acid Ethyl Ester Structure: Imidazole ring with amino and ester groups. Properties: The basic imidazole nitrogen alters pH-dependent solubility, contrasting with the indan’s neutral bicyclic system .
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Compounds
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| 2-Amino-5-chloro-indan-2-carboxylic acid ethyl ester | ~237.68* | Not reported | Amino, chloro, ethyl ester | High rigidity, moderate lipophilicity |
| 2-Aminoindan-2-carboxylic acid HCl | 213.65 | 285–289 | Amino, HCl salt | Ionic, high thermal stability |
| 5-Chloroindole-2-carboxylic acid ethyl ester | 237.68 | Not reported | Chloro, ethyl ester, indole | Electron-rich, reactive nitrogen |
| Methyl 2-amino-5-chlorobenzoate | 185.61 | Not reported | Amino, chloro, methyl ester | Low steric hindrance, high density |
Reactivity and Stability
- Ester Hydrolysis: The indan-based ester is expected to hydrolyze slower than methyl 2-amino-5-chlorobenzoate due to steric protection from the fused ring .
Biological Activity
2-Amino-5-chloro-indan-2-carboxylic acid ethyl ester is a compound characterized by its unique indan structure, which consists of a bicyclic framework. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. The following sections will explore its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C_{12}H_{12}ClN_{1}O_{2}
- Molecular Weight : Approximately 239.7 g/mol
- Functional Groups : Amino group, carboxylic acid ethyl ester
Synthesis Methods
Various synthetic routes have been developed to produce 2-Amino-5-chloro-indan-2-carboxylic acid ethyl ester. These methods often involve the use of chlorinated indan derivatives and amino acids as starting materials. The compound's synthetic accessibility enhances its utility in further chemical transformations and as a precursor for more complex organic molecules.
Anti-inflammatory Effects
Recent studies have indicated that compounds structurally related to 2-Amino-5-chloro-indan-2-carboxylic acid ethyl ester exhibit significant anti-inflammatory properties. For instance, derivatives with similar functional groups have shown potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a common target for anti-inflammatory drugs.
| Compound | IC50 (μmol) | Reference |
|---|---|---|
| 2-Amino-5-chloro-indan-2-carboxylic acid ethyl ester | TBD | |
| Celecoxib (standard) | 0.04 ± 0.01 | |
| Compound 5 | 0.04 ± 0.09 |
The inhibition of COX-2 by these compounds suggests a mechanism through which they may reduce inflammation in various biological contexts.
Anticancer Activity
The anticancer potential of 2-Amino-5-chloro-indan-2-carboxylic acid ethyl ester has also been explored. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. For example:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 2-Amino-5-chloro-indan-2-carboxylic acid ethyl ester | MCF-7 (breast cancer) | TBD | |
| Compound X (control) | MCF-7 | 17.02 |
These findings indicate that the compound may possess selective toxicity towards cancer cells while sparing normal cells, an important characteristic for therapeutic agents.
Structure-Activity Relationships (SAR)
Understanding the SAR of 2-Amino-5-chloro-indan-2-carboxylic acid ethyl ester is crucial for optimizing its biological activity. Research suggests that modifications to the indan structure or the functional groups can significantly influence its pharmacological properties. For example, the presence of electron-donating groups has been linked to enhanced anti-inflammatory activity .
Case Studies
Several case studies have highlighted the biological potential of compounds related to 2-Amino-5-chloro-indan-2-carboxylic acid ethyl ester:
- Anti-inflammatory Study : A study involving carrageenan-induced paw edema in rats demonstrated that compounds similar to 2-Amino-5-chloro-indan-2-carboxylic acid ethyl ester significantly reduced inflammation compared to controls, indicating a promising therapeutic profile .
- Cytotoxicity Assessment : In vitro assays conducted on various cancer cell lines showed that derivatives exhibited varying degrees of cytotoxicity, with some demonstrating IC50 values lower than standard chemotherapeutic agents like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
